D-ribo-Phytosphingosine-13C2,d2
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Overview
Description
Preparation Methods
The synthesis of NBI77860 involves the substitution of propyl groups at the C7 position of the pyrazolo[1,5-a]pyrimidine core with heterocycles. This synthetic route aims to improve the physico-chemical properties of the compound . The preparation method includes the use of Suzuki cross-coupling reactions and other targeted synthetic approaches to achieve the desired chemical structure .
Chemical Reactions Analysis
NBI77860 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the structure-activity relationship of CRF1 receptor antagonists.
Biology: It is used to investigate the role of corticotropin-releasing factor in stress and anxiety-related disorders.
Medicine: It has been explored as a potential treatment for congenital adrenal hyperplasia and other stress-related conditions
Mechanism of Action
NBI77860 exerts its effects by selectively blocking the corticotropin-releasing factor receptor 1 (CRF1) at the pituitary gland. This blockade decreases the release of adrenocorticotropic hormone (ACTH), which in turn reduces the production of adrenal steroids, including androgens. This mechanism helps alleviate the symptoms associated with stress and anxiety-related disorders, as well as congenital adrenal hyperplasia .
Comparison with Similar Compounds
NBI77860 is unique in its high affinity and selectivity for the CRF1 receptor. Similar compounds include:
GSK561679: Another CRF1 receptor antagonist with similar pharmacokinetic properties.
Pexacerfont: A selective antagonist of the corticotropin-releasing factor receptor.
CP 376395: An effective and specific CRF1 receptor antagonist.
These compounds share similar mechanisms of action but differ in their chemical structures and pharmacokinetic properties, highlighting the uniqueness of NBI77860.
Properties
IUPAC Name |
(2R,3S,4R)-2-amino-1,1-dideuterio(1,2-13C2)octadecane-1,3,4-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(21)18(22)16(19)15-20/h16-18,20-22H,2-15,19H2,1H3/t16-,17-,18+/m1/s1/i15+1D2,16+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AERBNCYCJBRYDG-OZKODUJJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(C(CO)N)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([13C@H]([C@@H]([C@@H](CCCCCCCCCCCCCC)O)O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50580529 |
Source
|
Record name | (3S,4R)-2-Amino(1,2-~13~C_2_,1,1-~2~H_2_)octadecane-1,3,4-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50580529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.50 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
237757-10-7 |
Source
|
Record name | (3S,4R)-2-Amino(1,2-~13~C_2_,1,1-~2~H_2_)octadecane-1,3,4-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50580529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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